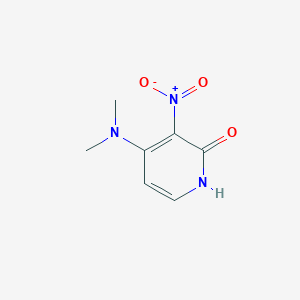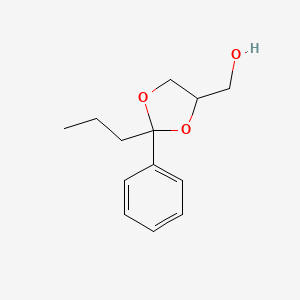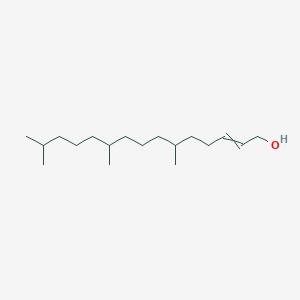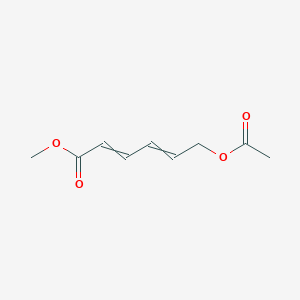
Methyl 6-(acetyloxy)hexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(acetyloxy)hexa-2,4-dienoate is an organic compound with the molecular formula C9H12O4. It is a derivative of hexa-2,4-dienoic acid, where the hydroxyl group is acetylated, and the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6-(acetyloxy)hexa-2,4-dienoate can be synthesized through the esterification of hexa-2,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane. The acetylation of the hydroxyl group can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(acetyloxy)hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated esters.
Substitution: Formation of esters with different functional groups replacing the acetoxy group.
Applications De Recherche Scientifique
Methyl 6-(acetyloxy)hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 6-(acetyloxy)hexa-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The compound’s double bonds and ester functionality allow it to engage in various chemical transformations, influencing its biological and chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl sorbate: Methyl 2,4-hexadienoate, a similar ester with applications in food preservation.
Ethyl 6-(acetyloxy)-4-methylhexa-2,4-dienoate: Another ester with similar structural features but different substituents.
Uniqueness
Methyl 6-(acetyloxy)hexa-2,4-dienoate is unique due to its specific combination of acetoxy and ester functionalities, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
921617-37-0 |
|---|---|
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
methyl 6-acetyloxyhexa-2,4-dienoate |
InChI |
InChI=1S/C9H12O4/c1-8(10)13-7-5-3-4-6-9(11)12-2/h3-6H,7H2,1-2H3 |
Clé InChI |
VDGPQLGQAQOBHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC=CC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate](/img/structure/B14176461.png)
![(2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B14176469.png)
![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B14176473.png)
![1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B14176480.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)
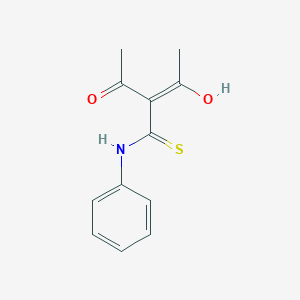
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)

